molecular formula C18H20FN3O2S B2422484 N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide CAS No. 338423-76-0

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

Cat. No. B2422484
CAS RN: 338423-76-0
M. Wt: 361.44
InChI Key: RVZCJJSISNCZIC-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide, also known as DBIBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBIBB belongs to the class of benzimidazole sulfonamide derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Applications in Photodynamic Therapy and Cancer Treatment

Research has indicated that certain benzenesulfonamide derivatives, particularly those involving benzimidazole rings, exhibit promising properties for medical applications. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The compound demonstrated significant potential as a Type II photosensitizer in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Influence on DNA Interactions

Complexes involving copper(II) and various sulfonamide derivatives have been studied for their DNA binding, cleaving properties, and potential anticancer activities. González-Álvarez et al. (2013) discovered that the type of N-sulfonamide derivative significantly influences the interaction with DNA and the compound's ability to inflict DNA damage, a crucial factor in designing anticancer drugs (González-Álvarez et al., 2013).

Synthetic Building Blocks in Chemistry

Derivatives of benzimidazole and benzothiazole, closely related to the benzimidazolyl group in the queried compound, have been utilized as building blocks in the synthesis of various heterocycles. Darweesh et al. (2016) illustrated the use of enaminosulfones derived from benzimidazole for constructing novel heterocycles, demonstrating the versatility and potential of such compounds in chemical synthesis (Darweesh, Mekky, Salman, & Farag, 2016).

properties

IUPAC Name

N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c1-4-9-22-11-20-18-16(22)10-12(2)13(3)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-8,10-11,21H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZCJJSISNCZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

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